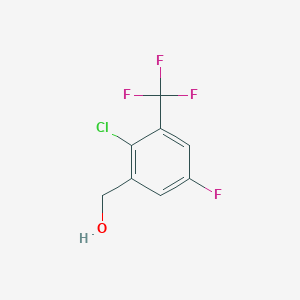
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is a chemical compound belonging to the class of aryl halides. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is known for its high reactivity and is used as an intermediate in the synthesis of various organic and pharmaceutical molecules.
準備方法
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl chloride with water or alcohols. Another method involves the reduction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and infrared spectroscopy is common for the characterization of the compound.
化学反応の分析
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can convert the alcohol group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride is commonly used as a reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl alcohols, while reduction and oxidation can produce different alcohol derivatives and oxidized products, respectively.
科学的研究の応用
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has shown that it can inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.
作用機序
The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. Additionally, its anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both chloro and fluoro groups along with a trifluoromethyl group on the benzyl alcohol moiety. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVJSRMHHZTMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














